2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide is a substituted acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a 4-pyridylethylamine moiety.
Properties
Molecular Formula |
C15H14ClFN2O |
|---|---|
Molecular Weight |
292.73 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-2-1-3-14(17)12(13)10-15(20)19-9-6-11-4-7-18-8-5-11/h1-5,7-8H,6,9-10H2,(H,19,20) |
InChI Key |
RRRGBVXZKOUHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CC=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-fluorophenylacetic acid . This intermediate is then reacted with 4-pyridylethylamine under specific conditions to form the desired acetamide compound. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
Electronic and Steric Effects
- In contrast, para-substituted analogs (e.g., ) exhibit less steric strain and may favor different conformational arrangements .
- Heterocyclic Moieties: The 4-pyridyl group in the target compound offers a basic nitrogen for hydrogen bonding, improving solubility compared to non-polar groups like cyanophenyl () or benzothiazole () .
Pharmacological Properties
Binding Affinity and Selectivity
- Target Compound : The pyridyl ethyl group may enhance interactions with kinase ATP-binding pockets, a common feature in kinase inhibitors. Ortho-halogens could improve target selectivity over para-substituted analogs .
Metabolic Stability
- Fluorine in the target compound may block oxidative metabolism at the phenyl ring, extending half-life compared to non-fluorinated analogs like ’s 2-chloro-N-(4-fluorophenyl)acetamide .
Analytical Characterization
- LC/MS (): The target compound’s molecular ion ([M+H]+) would appear at m/z ~293, distinct from analogs like ’s cyanophenyl derivative ([M+H]+ = 289) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
